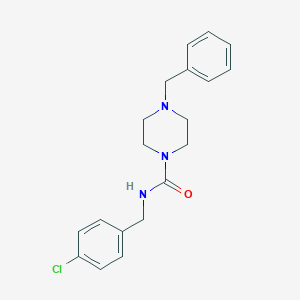

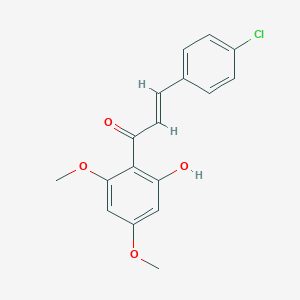

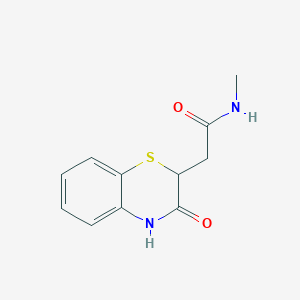

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of quinazoline . Quinazoline derivatives have been studied extensively due to their antiproliferative properties and potential use in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves chemical processes and intermediates useful in the manufacture of quinazoline derivatives . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed .

Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazoline derivative with various functional groups attached .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various steps such as the manufacture of intermediates and their use in the manufacture of the final quinazoline derivative .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate” were not found, similar compounds like RuII polypyridyl complexes have tunable photophysical/chemical properties, facile synthetic chemistry, redox activities and good water solubility .

科学的研究の応用

Synthesis and Derivatization

Methyl 4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoate is a compound with potential applications in the synthesis of biologically active species and as an intermediate for further derivatization. Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, highlighting the utility of these compounds in producing a wide range of substrates with moderate to excellent yields. The study demonstrates the versatility of methyl 4-oxo-2-butenoate derivatives in chemical synthesis, providing efficient routes to these biologically relevant molecules through aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave irradiation (Uguen et al., 2021).

Catalysis and Organic Reactions

This compound serves as a precursor in domino reactions for the synthesis of complex organic molecules. Bello et al. (2010) employed methyl 4-chloro-2-butynoate in a modified Morita-Baylis-Hillman reaction to efficiently synthesize substituted chromenes and quinolines, highlighting its role in facilitating complex organic transformations (Bello et al., 2010).

Antimicrobial Activity

Research into the antibacterial properties of methyl 4-oxo-4-phenylbut-2-enoate derivatives has shown promising in vivo activity against MRSA (Methicillin-resistant Staphylococcus aureus), inhibiting a key enzyme in the bacterial menaquinone biosynthesis pathway. Matarlo et al. (2016) demonstrated that methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, a closely related compound, exhibits potent antimicrobial effects by binding to the bacterial target with significant specificity, suggesting a potential pathway for developing new anti-MRSA candidates (Matarlo et al., 2016).

Organic Synthesis and Biological Activity

Additionally, the use of related 4-oxo-2-butenoic acid derivatives in the preparation of heterocyclic compounds with expected biological activity has been explored. Sayed et al. (2003) investigated reactions leading to new pyridazinone derivatives and their dithio derivatives, revealing potential antimicrobial and antifungal applications. This underscores the broad utility of these compounds in synthesizing biologically active molecules with potential therapeutic uses (Sayed et al., 2003).

作用機序

Target of Action

It contains a 3-chloro-4-fluoroaniline moiety , which is a common structure in many bioactive compounds. These compounds often interact with various proteins and enzymes in the body, altering their function and leading to therapeutic effects.

Mode of Action

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in hydrogen bonding and aromatic interactions with their targets . This can lead to changes in the conformation or activity of the target, resulting in therapeutic effects.

Biochemical Pathways

Compounds containing a 3-chloro-4-fluoroaniline moiety are often involved in a wide range of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

将来の方向性

特性

IUPAC Name |

methyl (E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c1-17-11(16)5-4-10(15)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H,14,15)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJSVGVDXZZWKL-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

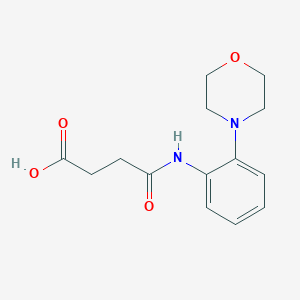

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)